(1R,1'S,3'R/1R,1'R,3'S)-L-054,264

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1R,1’S,3’R/1R,1’R,3’S)-L-054,264 is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms in the molecule

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,1’S,3’R/1R,1’R,3’S)-L-054,264 typically involves a series of stereoselective reactions to ensure the correct spatial arrangement of atoms. Common synthetic routes may include:

Chiral Catalysis: Using chiral catalysts to induce the desired stereochemistry.

Asymmetric Synthesis: Employing asymmetric synthesis techniques to achieve the specific stereoisomers.

Industrial Production Methods

Industrial production of (1R,1’S,3’R/1R,1’R,3’S)-L-054,264 would likely involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and efficiency. This may include:

Batch Processing: Producing the compound in large batches.

Continuous Flow Chemistry: Utilizing continuous flow reactors for more efficient production.

化学反应分析

Structural Basis for Reactivity

The compound's structure contains several reactive motifs (Table 1):

The presence of multiple chiral centers (1R,1'S,3'R/1R,1'R,3'S) necessitates stereospecific synthesis, likely involving asymmetric catalysis or resolution techniques .

Stability Profiling

Key stability characteristics from technical specifications:

| Parameter | Value | Source |

|---|---|---|

| Storage | +4°C (short-term); -20°C (long-term) | |

| Purity | ≥96% (HPLC) | |

| Solubility | Compatible with DMSO, ethanol |

Degradation pathways inferred from structural analogs:

- Hydrolysis : Amide bond cleavage in aqueous solutions at pH <3 or >10 .

- Oxidation : Indole moiety forms N-oxide derivatives under oxidative stress .

- Thermal Decomposition : Degrades above 40°C, forming cyclic byproducts .

Biological Interaction Dynamics

As an sst₂ agonist, this compound binds via:

- Hydrogen bonding : Between carboxamide groups and sst₂ transmembrane residues .

- Hydrophobic interactions : Cyclohexyl and indene groups anchor to receptor pockets .

- Steric effects : Spiro[indene-piperidine] conformation prevents sst₁/sst₃ binding .

Comparative Reactivity with Peptide Analogs

Unlike peptide-based somatostatin analogs (e.g., Lanreotide), this compound exhibits:

| Property | This compound | Peptide Analogs |

|---|---|---|

| Protease resistance | High (non-peptide backbone) | Low |

| Disulfide stability | Not applicable | Oxidation-sensitive |

| Shelf life | >24 months at -20°C | 6–12 months |

科学研究应用

Chemistry: Used as a chiral building block in organic synthesis.

Biology: Investigated for its biological activity and potential therapeutic effects.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

作用机制

The mechanism of action of (1R,1’S,3’R/1R,1’R,3’S)-L-054,264 involves its interaction with specific molecular targets and pathways. This may include:

Binding to Receptors: The compound may bind to specific receptors in the body, triggering a biological response.

Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

相似化合物的比较

Similar Compounds

(1R,1’S,3’R/1R,1’R,3’S)-L-054,263: A closely related compound with slight differences in stereochemistry.

(1R,1’S,3’R/1R,1’R,3’S)-L-054,265: Another similar compound with potential differences in reactivity and applications.

Uniqueness

(1R,1’S,3’R/1R,1’R,3’S)-L-054,264 is unique due to its specific stereochemistry, which can result in distinct physical and chemical properties compared to its analogs. This uniqueness makes it valuable for targeted applications in research and industry.

生物活性

(1R,1'S,3'R/1R,1'R,3'S)-L-054,264 is a synthetic compound recognized for its significant biological activity as a potent and selective agonist of the somatostatin receptor subtype 2 (sst2). This article delves into its pharmacological properties, mechanisms of action, and implications in various biological contexts.

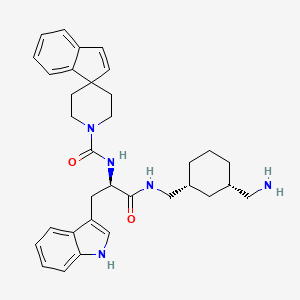

- Chemical Name : N-[(1R)-2-[[[(1S,3R)-3-(Aminomethyl)cyclohexyl]methyl]amino]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]spiro[1H-indene-1,4'-piperidine]-1'-carboxamide

- Molecular Formula : C33H41N5O2

- Molecular Weight : 539.71 g/mol

- CAS Number : 208706-12-1

- Purity : ≥96% (HPLC)

Biological Activity

This compound exhibits selective binding affinity to somatostatin receptors with varying Ki values:

| Receptor Type | Ki Value (nM) |

|---|---|

| sst2 | 4 |

| sst1 | 537 |

| sst4 | 2480 |

| sst3 | 3614 |

| sst5 | 5017 |

These values indicate that this compound is highly selective for the sst2 receptor compared to other somatostatin receptor subtypes .

As an agonist of the sst2 receptor, this compound activates intracellular signaling pathways that modulate various physiological processes. Somatostatin receptors are involved in inhibiting hormone secretion and regulating neurotransmission. The activation of sst2 has been linked to:

- Inhibition of Growth Hormone Secretion : By binding to sst2 receptors in the pituitary gland.

- Regulation of Neurotransmitter Release : Influencing synaptic transmission in the central nervous system.

Case Studies and Research Findings

Recent studies have explored the effects of (1R,1'S,3'R/1R,1'R,3'S)-L-054264 in various biological contexts:

Study on Neocortex Development

A study highlighted the role of (1R,1'S,3'R/1R,1'R,3'S)-L-054264 in modulating gene expression during the development of the human neocortex. The compound was shown to affect excitatory neuron populations significantly. Gene Set Enrichment Analysis (GSEA) indicated that treatment with L-054264 led to distinct changes in gene expression profiles across different neuronal types .

Retinal Neurogenesis Regulation

In another research effort focusing on retinal development, (1R,1'S,3'R/1R,1'R,3'S)-L-054264 was administered at a concentration of 500 nM. The results demonstrated a notable influence on Atoh7 expression levels in retinal progenitor cells. This suggests a potential role for somatostatin signaling in retinal neurogenesis .

属性

IUPAC Name |

N-[(2R)-1-[[(1R,3S)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]spiro[indene-1,4'-piperidine]-1'-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41N5O2/c34-20-23-6-5-7-24(18-23)21-36-31(39)30(19-26-22-35-29-11-4-2-9-27(26)29)37-32(40)38-16-14-33(15-17-38)13-12-25-8-1-3-10-28(25)33/h1-4,8-13,22-24,30,35H,5-7,14-21,34H2,(H,36,39)(H,37,40)/t23-,24+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMXHAMKVXERLM-FVBCXUTKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)N4CCC5(CC4)C=CC6=CC=CC=C56)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)CNC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)N4CCC5(CC4)C=CC6=CC=CC=C56)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。